1,1'-[3-(4-methylphenyl)-6-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone
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Overview
Description
1-[7-ACETYL-3-(4-METHYLPHENYL)-6-PHENYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry . The fusion of triazole and thiadiazine rings in its structure provides unique chemical properties that make it a valuable scaffold for drug design and development .
Preparation Methods
The synthesis of 1-[7-ACETYL-3-(4-METHYLPHENYL)-6-PHENYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE involves several steps. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . This method is catalyst-free and eco-friendly, demonstrating good functional group tolerance and yielding the target compound in good-to-excellent yields .
Chemical Reactions Analysis
1-[7-ACETYL-3-(4-METHYLPHENYL)-6-PHENYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. It has been studied for its anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . Its ability to interact with different target receptors makes it a promising candidate for drug development in various therapeutic areas . Additionally, it has applications in material sciences due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 1-[7-ACETYL-3-(4-METHYLPHENYL)-6-PHENYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, interacting with enzymes like carbonic anhydrase, cholinesterase, and alkaline phosphatase . These interactions lead to the modulation of various biochemical pathways, contributing to its pharmacological effects .
Comparison with Similar Compounds
Similar compounds to 1-[7-ACETYL-3-(4-METHYLPHENYL)-6-PHENYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE include other triazolothiadiazines like 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines and 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines . These compounds share similar structural features but differ in their specific substituents and pharmacological activities . The unique combination of acetyl, phenyl, and methylphenyl groups in 1-[7-ACETYL-3-(4-METHYLPHENYL)-6-PHENYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE contributes to its distinct chemical properties and biological activities .
Properties
Molecular Formula |
C21H18N4O2S |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
1-[5-acetyl-3-(4-methylphenyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone |
InChI |
InChI=1S/C21H18N4O2S/c1-13-9-11-17(12-10-13)20-22-23-21-25(20)24(15(3)27)18(19(28-21)14(2)26)16-7-5-4-6-8-16/h4-12H,1-3H3 |
InChI Key |
DJIGVBKGOQNBTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N(C(=C(S3)C(=O)C)C4=CC=CC=C4)C(=O)C |
Origin of Product |
United States |
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